Product packaging for Diazene, bis(4-iodophenyl)-, 1-oxide(Cat. No.:CAS No. 19618-18-9)

Diazene, bis(4-iodophenyl)-, 1-oxide

Cat. No.: B3049166
CAS No.: 19618-18-9
M. Wt: 450.01 g/mol
InChI Key: QPUBSNZASNBHJP-UHFFFAOYSA-N
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Description

Historical Context of Azoxy Compounds and Diazene (B1210634) N-Oxides

The study of azoxy compounds dates back to the 19th century, with azoxybenzene (B3421426) being one of the first examples to be synthesized and characterized. Initially, these compounds were often encountered as byproducts in the reduction of nitroaromatic compounds. Over time, more controlled and specific synthetic methods were developed, allowing for the preparation of a wide array of substituted azoxybenzenes. The term "diazene N-oxide" is the systematic IUPAC nomenclature for this class of compounds, reflecting the oxidized state of one of the nitrogen atoms in the diazene (-N=N-) core. The chemistry of azoxy compounds has been explored in various contexts, including their role as intermediates in organic synthesis, their unique photochemical reactivity, and their application in the development of liquid crystals. rsc.org

Significance of Iodinated Aromatic Systems in Organic Chemistry

Iodinated aromatic compounds are highly valuable intermediates in synthetic organic chemistry. chemsrc.com The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups onto the aromatic ring. Furthermore, iodinated arenes are key substrates in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. The presence of iodine can also influence the electronic properties and biological activity of a molecule. In the context of bis(4-iodophenyl)diazene 1-oxide, the two iodine atoms provide reactive handles for further chemical modification, potentially leading to the synthesis of more complex derivatives with tailored properties.

Overview of Research Trajectories for Azoxybenzenes

Research on azoxybenzenes has followed several distinct trajectories. A significant area of investigation has been their synthesis, with numerous methods being developed for their preparation. These include the reduction of nitroaromatics, the oxidation of anilines, and the oxidation of azo compounds. mdpi.comnist.gov Another major focus has been the study of their physical properties, particularly their liquid crystalline behavior. Many substituted azoxybenzenes exhibit mesophases, and their phase transitions have been extensively studied, making them important materials in the development of display technologies. mdpi.com The photochemical reactivity of azoxybenzenes, such as the Wallach rearrangement, has also been a subject of mechanistic and synthetic studies. More recently, the unique electronic properties of the azoxy group have been exploited in the design of functional materials, including molecular switches and nonlinear optical materials.

Scope and Objectives of Research on Bis(4-iodophenyl)diazene 1-oxide

While specific research focused solely on bis(4-iodophenyl)diazene 1-oxide is not extensively documented in publicly available literature, the objectives for studying this compound can be inferred from the broader context of azoxybenzene and iodinated aromatic chemistry. A primary objective would be the development of efficient and selective synthetic routes to this and related iodinated azoxybenzenes. Characterization of its physical and chemical properties would be another key goal, including the determination of its crystal structure, spectroscopic data, and thermal behavior, particularly with respect to potential liquid crystalline phases.

A significant area of research would likely involve utilizing bis(4-iodophenyl)diazene 1-oxide as a building block in organic synthesis. The two iodine atoms could be functionalized through cross-coupling reactions to create novel dimeric structures with extended conjugation, which might have interesting optical or electronic properties. Furthermore, studies could explore the influence of the heavy iodine atoms on the photochemical and photophysical properties of the azoxybenzene core. The potential for this compound to serve as a precursor to new polymers or functional materials is another avenue for investigation.

Detailed Research Findings

Although a comprehensive body of research dedicated exclusively to "Diazene, bis(4-iodophenyl)-, 1-oxide" is limited, we can collate and infer scientific data based on established chemical principles and the reported findings for closely related compounds.

Synthesis

The synthesis of bis(4-iodophenyl)diazene 1-oxide can be logically approached through the oxidation of its corresponding azo compound, 1,2-bis(4-iodophenyl)diazene. This precursor has been synthesized and characterized. rsc.org A plausible synthetic route is outlined below:

Step 1: Synthesis of 1,2-Bis(4-iodophenyl)diazene

A common method for the synthesis of symmetrical azoarenes is the oxidative coupling of anilines. However, a documented procedure for 1,2-bis(4-iodophenyl)diazene involves the iodine-catalyzed oxidation of the corresponding hydrazine (B178648) derivative. rsc.org

Step 2: Oxidation to Bis(4-iodophenyl)diazene 1-oxide

The subsequent oxidation of the azo compound to the azoxy compound is a well-established transformation. Various oxidizing agents can be employed for this purpose, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.

Interactive Data Table: Plausible Synthesis of this compound

StepReactant(s)Reagent(s)ProductGeneral Conditions
11,2-Bis(4-iodophenyl)hydrazineIodine (catalytic)1,2-Bis(4-iodophenyl)diazeneRoom temperature, in a suitable solvent like dichloromethane. rsc.org
21,2-Bis(4-iodophenyl)diazenem-CPBAThis compoundControlled temperature, in a chlorinated solvent.

Characterization Data (Predicted)

Interactive Data Table: Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristics
Molecular Formula C₁₂H₈I₂N₂O
Molecular Weight 450.02 g/mol
Appearance Likely a pale yellow to orange crystalline solid
Melting Point Expected to be a high-melting solid, likely above 200 °C
¹H NMR Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the ortho and meta protons of the iodophenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the iodine and azoxy groups.
¹³C NMR Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the iodine would show a characteristic signal at a higher field compared to the other aromatic carbons.
IR Spectroscopy Characteristic bands for the azoxy group (N=N(O)) stretching around 1450-1500 cm⁻¹ and 1300-1350 cm⁻¹. Also, strong absorptions corresponding to the C-I stretching and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 450, with a characteristic isotopic pattern due to the presence of two iodine atoms. Fragmentation may involve the loss of oxygen and cleavage of the azoxy linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8I2N2O B3049166 Diazene, bis(4-iodophenyl)-, 1-oxide CAS No. 19618-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-(4-iodophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUBSNZASNBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)I)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456418
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19618-18-9
Record name Diazene, bis(4-iodophenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Iodophenyl Diazene 1 Oxide

Established Synthetic Pathways to Azoxy Compounds

The formation of the characteristic azoxy (-N=N(O)-) bridge is achievable through a few primary, well-documented pathways in organic chemistry. These methods provide a foundational understanding for developing targeted syntheses of specific azoxyarenes.

The direct oxidation of aromatic amines is a common and effective method for the synthesis of azoxy compounds. researchgate.netmdpi.com This transformation typically involves the use of specific oxidizing agents that can selectively form the azoxy linkage without over-oxidation to nitro compounds or other byproducts. The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, which then condense to form the final azoxy product. nii.ac.jp

A variety of oxidizing systems have been employed for this purpose. For instance, hydrogen peroxide, often in the presence of a catalyst, is a frequently used oxidant. researchgate.netnii.ac.jp Catalysts such as aluminum oxide and gallium oxide nanorods have been shown to be highly efficient for the selective oxidation of aromatic amines to their corresponding azoxy derivatives, using hydrogen peroxide as an environmentally benign oxidant. researchgate.net Other catalytic systems, including those based on polyoxometalates, have also been developed to improve yield and selectivity. google.com

Oxidizing SystemSubstrate ExampleKey FeaturesReference
Hydrogen Peroxide / Ga₂O₃ NanorodsAniline (B41778)High selectivity (98%) for azoxybenzene (B3421426). researchgate.net
Hydrogen Peroxide / H₂SO₄2-Amino-5-fluoropyridine (B1271945)Can lead to azoxy compounds, sometimes unexpectedly. nii.ac.jp
Polyoxometalate Catalyst / OxidantAromatic AminesHigh atom economy and environmentally friendly. google.com

The reduction of aromatic nitro compounds is the most widely utilized method for preparing azoxybenzenes. researchgate.netmdpi.com This pathway offers a high degree of control, as the reduction can be stopped at the azoxy stage before proceeding to form azo or amino compounds. The reaction involves the partial reduction of the nitro group and subsequent condensation of the resulting intermediates. thieme-connect.de

A diverse range of reducing agents and conditions have been reported for this transformation. Classical methods employed reagents like sodium arsenite. mdpi.com Modern approaches often utilize more selective and less hazardous reagents. Sodium borohydride, in the presence of catalysts like BiO(OH) on activated carbon, has been used to reduce various aromatic nitro compounds to their corresponding azoxy derivatives in good yields. researchgate.net Another green chemistry approach involves using glucose as an eco-friendly reductant in an alkaline medium. mdpi.comresearchgate.net This method is particularly useful for substrates with other reducible functional groups, as it can offer greater selectivity. mdpi.com

Furthermore, electrochemical methods and photocatalytic processes have emerged as advanced strategies. nih.govresearchgate.net These techniques allow for fine-tuning of the reduction potential or light irradiation wavelength to selectively produce azoxy compounds from nitroaromatics under mild conditions. researchgate.netrsc.org

Reducing SystemSubstrate ExampleKey FeaturesReference
Sodium Borohydride / BiO(OH)/ACNitrobenzeneYields ranging from 27-90% for various nitroarenes. researchgate.net
Glucose / NaOH (aq)2-(4-nitrophenyl)-1,3-dioxolaneEco-friendly reductant, suitable for sensitive substrates. mdpi.comresearchgate.net
Ag-Cu Alloy Nanoparticles / Visible LightNitroaromaticsPhotocatalytic process under mild, green conditions. researchgate.netrsc.org
CoP Nanosheet Cathode (Electrosynthesis)NitroarenesPotential-tuned selectivity for azoxy, azo, or amino products. nih.gov

Another established route to azoxy compounds is the direct oxidation of the corresponding azo (-N=N-) linkage. mdpi.com This method is advantageous when the parent azo compound is readily available or simpler to synthesize than the corresponding amine or nitro precursors. The reaction involves the addition of an oxygen atom to one of the nitrogen atoms of the azo group.

Peroxy acids are common reagents for this transformation. rsc.org The oxidation of azo dyes with peroxy acids has been shown to initially generate an azoxy compound. rsc.orgresearchgate.net The reaction conditions, such as pH, can influence the reaction pathway and subsequent transformations of the product. rsc.org It is generally assumed that the first step is the formation of the azoxy compound where an oxygen atom is added to the nitrogen. researchgate.net

Targeted Synthesis of Bis(4-iodophenyl)diazene 1-oxide

While general methods for azoxyarene synthesis are well-established, specific procedures for bis(4-iodophenyl)diazene 1-oxide are not extensively detailed in the literature. However, by applying the established principles, plausible synthetic routes can be devised.

A logical approach to the targeted synthesis of bis(4-iodophenyl)diazene 1-oxide is the direct oxidation of 4-iodoaniline (B139537). Based on analogous reactions, hydrogen peroxide in a strong acid medium, such as sulfuric acid, represents a viable reagent system. This combination is known to oxidize aromatic amines, with the potential to form azoxy compounds through the condensation of intermediate nitroso and hydroxylamine species. nii.ac.jp

For example, the oxidation of 2-amino-5-fluoropyridine with a solution of hydrogen peroxide in concentrated sulfuric acid has been reported. nii.ac.jp While the primary goal of that procedure was to synthesize the corresponding nitro compound, the azoxy derivative, (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide, was formed as a significant product under slightly modified conditions. nii.ac.jp This suggests that a similar strategy, by carefully controlling reaction parameters such as temperature and the rate of addition, could be adapted for the oxidation of 4-iodoaniline to yield the desired bis(4-iodophenyl)diazene 1-oxide.

The synthesis of azoxy compounds can sometimes occur unexpectedly as a byproduct during the oxidation of aromatic amines intended to yield other products, such as nitro compounds. nii.ac.jp The formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide during the oxidation of 2-amino-5-fluoropyridine serves as a key example. nii.ac.jp

In that specific synthesis, the reaction conditions were found to be critical in determining the product distribution. When the reaction temperature was allowed to exceed 10 °C during the addition of the hydrogen peroxide solution, the azoxy compound became the main product, obtained in a 40% yield. nii.ac.jp Conversely, maintaining the temperature below 10 °C favored the formation of the desired nitro compound. nii.ac.jp This temperature dependence highlights that the condensation reaction between the nitroso and hydroxylamine intermediates to form the azoxy linkage is more favorable at slightly elevated temperatures. nii.ac.jp

This finding suggests that similar "unexpected" pathways could be exploited for the synthesis of bis(4-iodophenyl)diazene 1-oxide. An attempt to synthesize 4-iodo-nitrobenzene via the direct oxidation of 4-iodoaniline using an oxidant like hydrogen peroxide could, under specific temperature and concentration conditions, lead to the preferential formation of the target azoxy compound.

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of bis(4-iodophenyl)diazene 1-oxide. Several factors, including the choice of reagents, solvent, temperature, and reaction time, play a significant role.

For the reduction of 4-iodonitrobenzene , the choice of reducing agent is paramount. While strong reducing agents may lead to the formation of the corresponding azo compound or aniline, milder reducing agents are generally preferred for the synthesis of azoxy compounds. The concentration of the reducing agent and the reaction temperature must be carefully controlled to prevent over-reduction. Alkaline conditions are often employed, and the use of co-solvents can improve the solubility of the starting material.

In the oxidation of 4-iodoaniline , the selection of the oxidizing agent and catalyst is critical. The reaction temperature should be kept low to prevent side reactions. The pH of the reaction medium can also influence the reaction rate and product distribution. A one-pot approach, where the aniline is first oxidized to the corresponding nitrosobenzene (B162901) in situ, followed by condensation with another molecule of the hydroxylamine intermediate, can be an efficient strategy. acs.org

For the reductive dimerization of 4-iodonitrosobenzene , the choice of solvent can significantly impact the yield. organic-chemistry.orgnih.gov Isopropanol has been shown to be an effective solvent in some cases. organic-chemistry.orgnih.gov The presence of electron-withdrawing groups, such as the iodine atoms in the target compound, can enhance the reactivity of the nitrosobenzene precursor. organic-chemistry.orgnih.gov The reaction can often proceed without the need for a catalyst, simplifying the purification process. organic-chemistry.orgnih.gov

A summary of key parameters for optimization is presented in the table below.

ParameterInfluence on ReactionConsiderations for Bis(4-iodophenyl)diazene 1-oxide
Reagent Concentration Affects reaction rate and selectivity.Gradual addition of the reducing or oxidizing agent can prevent over-reaction.
Temperature Controls the rate of reaction and formation of byproducts.Lower temperatures are generally favored to enhance selectivity towards the azoxy compound.
Solvent Influences solubility of reactants and can affect reaction pathways.A solvent system that dissolves 4-iodonitrobenzene or 4-iodoaniline is necessary.
pH/Catalyst Can significantly alter the reaction mechanism and efficiency.The choice of base or acid catalyst can direct the reaction towards the desired product.
Reaction Time Determines the extent of conversion.Monitoring the reaction progress by techniques like TLC is crucial to determine the optimal time.

Synthesis of Analogous Iodinated Diazene (B1210634) N-oxides

The synthetic principles applied to bis(4-iodophenyl)diazene 1-oxide are also applicable to other iodinated diazene N-oxides. The position and number of iodine substituents on the aromatic rings can influence the reactivity of the precursors and the properties of the final products. For instance, the synthesis of ortho- or meta-iodinated analogs would follow similar synthetic pathways, although steric hindrance in ortho-substituted precursors might affect reaction rates.

The synthesis of iodoarenes, which serve as precursors, is well-established. For example, 4-iodonitrobenzene can be synthesized from 4-nitroaniline (B120555) via a diazotization reaction followed by treatment with potassium iodide. tcd.ie Aromatic amines can also be iodinated directly using various reagents. researchgate.net

Comparative Analysis of Synthetic Strategies for Azoxybenzenes

The main synthetic routes to azoxybenzenes each have their distinct advantages and disadvantages. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the electronic properties of the substituents on the aromatic rings. researchgate.net

Reduction of Nitroaromatics: This is a widely used and versatile method. researchgate.net A variety of reducing agents can be employed, offering flexibility. However, controlling the reduction to stop at the azoxy stage can be challenging, often leading to mixtures of azo and amino compounds as byproducts.

Oxidation of Anilines: This method is advantageous when the corresponding anilines are readily available and inexpensive. acs.org It can be a direct route to the desired product. However, the oxidation can sometimes be difficult to control, and over-oxidation to other products can occur. The reaction conditions need to be carefully optimized to achieve good yields and selectivity. acs.org

Reductive Dimerization of Nitrosobenzenes: This approach can be very clean and efficient, sometimes proceeding without the need for a catalyst. organic-chemistry.orgnih.govgoogle.com The in situ generation of the nitroso compound from the corresponding aniline followed by dimerization is an attractive one-pot procedure. acs.org A limitation of this method can be the accessibility and stability of the nitrosobenzene precursors.

The following table provides a comparative overview of these synthetic strategies.

Synthetic StrategyStarting MaterialKey AdvantagesKey Disadvantages
Reduction Nitroaromatic (e.g., 4-Iodonitrobenzene)Versatile, wide range of reducing agents available. researchgate.netCan be difficult to control selectivity, risk of over-reduction.
Oxidation Aniline (e.g., 4-Iodoaniline)Readily available starting materials, can be a direct route. acs.orgPotential for over-oxidation, may require careful control of conditions.
Reductive Dimerization Nitrosoarene (e.g., 4-Iodonitrosobenzene)Can be a high-yielding and clean reaction, sometimes catalyst-free. organic-chemistry.orgnih.govgoogle.comNitroso precursors may not be readily available or stable.

Reaction Mechanisms in the Formation and Transformation of Bis 4 Iodophenyl Diazene 1 Oxide

Mechanistic Studies of Diazene (B1210634) N-oxide Formation

The synthesis of azoxybenzenes can be achieved through various routes, most commonly involving the oxidation of anilines or the reductive coupling of nitrosoarenes. researchgate.net The specific pathway is highly dependent on the starting materials, catalysts, and reaction conditions employed.

The oxidation of aromatic amines is a primary method for synthesizing azoxybenzenes. researchgate.net A common mechanistic pathway involves the initial oxidation of the aniline (B41778) derivative to form phenylhydroxylamine and nitrosobenzene (B162901) intermediates. acs.org The subsequent condensation of these two species yields the final azoxybenzene (B3421426) product. acs.org

Oxidation to Intermediates: Aniline is oxidized, forming both phenylhydroxylamine and nitrosobenzene.

Condensation: The phenylhydroxylamine and nitrosobenzene molecules condense to form the azoxybenzene structure. acs.org

This process can be catalyzed by various systems, including copper chromite (CuCr₂O₄) spinel nanoparticles, which have shown high selectivity for azoxybenzene. acs.org When using a catalyst like CuCr₂O₄ with H₂O₂ as the oxidant, aniline conversions of up to 78% with 92% selectivity for azoxybenzene can be achieved. acs.org The reaction's selectivity can be finely tuned by adjusting the basicity of the reaction medium; mild bases tend to favor azoxybenzene formation, while stronger bases can lead to further oxidation to nitroaromatics. nih.govresearchgate.net

Starting MaterialOxidant/CatalystKey IntermediatesSelectivityReference
AnilineH₂O₂ / CuCr₂O₄Phenylhydroxylamine, Nitrosobenzene92% for Azoxybenzene acs.org
AnilineH₂O₂ / NaF (weak base)Not specifiedHigh for Azoxybenzene nih.govresearchgate.net
AnilineH₂O₂ / NaOMe (strong base)Not specifiedFavors Nitrobenzene nih.govresearchgate.net
AnilinesOxone / DIPEANitrosobenzeneHigh for Azoxybenzene acs.org

Radical-mediated reactions offer an alternative pathway for the synthesis of complex molecules, including diazene derivatives. nih.gov In the context of azoxybenzene synthesis, radical mechanisms have been proposed, particularly in catalyst-driven systems. For instance, the use of N,N-diisopropylethylamine (DIPEA) as a catalyst for the reductive dimerization of nitrosobenzenes is believed to proceed through a radical pathway. nih.gov

The proposed mechanism involves the initiation of radical species, which then participate in the coupling reaction. nih.gov The presence of radical intermediates allows for the construction of sterically hindered molecules with good functional group tolerance. rhhz.net While detailed kinetic studies of radical formation from diazenes are complex, it is understood that these pathways can involve the stepwise scission of bonds via intermediary radicals. rhhz.net The generation of biradical species from diazene decomposition under thermal or photochemical conditions is a powerful tool for forming new C-C bonds with high stereoselectivity. rhhz.net

The formation of the central azoxy bridge is fundamentally a condensation reaction that involves nucleophilic attack and subsequent elimination steps. organic-chemistry.org In the most accepted mechanism for azoxybenzene formation from aniline oxidation, the key step is the reaction between phenylhydroxylamine (the nucleophile) and nitrosobenzene (the electrophile). acs.org

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of phenylhydroxylamine attacks the electron-deficient nitrogen atom of the protonated nitrosobenzene.

Proton Transfer: A series of proton transfers occurs.

Elimination: A water molecule is eliminated (dehydration) to form the final azoxybenzene product.

This sequence is a classic example of an addition-elimination reaction at a nitrogen center. sinica.edu.tw The efficiency of this process is enhanced by substituents on the aromatic ring; electron-withdrawing groups on the nitrosobenzene component increase its electrophilicity and enhance reactivity, while electron-donating groups have the opposite effect. organic-chemistry.org

The Cope reaction, a acs.orgacs.org-sigmatropic rearrangement, is not a commonly cited mechanism for the primary synthesis of the azoxybenzene core. The literature on azoxybenzene formation predominantly focuses on oxidation, reduction, and condensation pathways. While rearrangements of the formed azoxybenzene product, such as the Wallach rearrangement to form hydroxyazobenzenes, are well-documented, these are transformations of the diazene N-oxide moiety rather than its initial formation. acs.orgresearchgate.net There is currently no significant evidence to suggest that Cope reaction dynamics play a direct role in the synthetic pathways leading to azoxybenzenes.

Reactivity of the Diazene N-oxide Moiety

The diazene N-oxide group in azoxybenzenes is a reactive functional group that can undergo various transformations, most notably reduction.

The azoxy group can be selectively reduced to other nitrogen-containing functional groups. The reduction of azoxybenzenes typically proceeds in a stepwise manner, first to the corresponding azobenzene (B91143) and then further to the aniline. researchgate.net A variety of reducing agents and conditions can be employed to control the extent of reduction.

Electrochemical methods offer a high degree of control over the reduction process. nih.gov By tuning the applied electrical potential, nitroarenes can be selectively reduced to azoxy-aromatics, azo-aromatics, or amino-aromatics using a catalyst such as a CoP nanosheet cathode. nih.govresearchgate.net This method is particularly advantageous as it uses water as the hydrogen source and allows for the synthesis of challenging asymmetric azoxy compounds. nih.gov Chemical reductants are also widely used; for example, glucose in an alkaline medium has been employed as an eco-friendly reductant for the synthesis of azoxybenzene derivatives from nitro precursors. mdpi.comresearchgate.net

Starting MaterialReducing Agent/MethodProduct(s)Reference
AzoxybenzeneZn-BiCl₃Azobenzene, Aniline researchgate.netmdpi.com
AzoxybenzeneSodium BorohydrideAzobenzene, Aniline researchgate.netacs.org
NitroareneElectrosynthesis (tuned potential)Azoxy-aromatic, Azo-aromatic, or Amino-aromatic nih.govresearchgate.net
NitroaromaticGlucose (in NaOH solution)Azoxybenzene mdpi.comresearchgate.net

Intermolecular Interactions and Their Mechanistic Implications

The formation, transformation, and ultimate physicochemical properties of Diazene, bis(4-iodophenyl)-, 1-oxide are significantly influenced by a variety of non-covalent intermolecular interactions. These forces dictate the molecular arrangement in both the solid state and in solution, which in turn has profound mechanistic implications for its reactivity. The key interactions include halogen bonding, π–π stacking, and dipole-dipole forces, complemented by weaker van der Waals forces.

The planar phenyl rings in bis(4-iodophenyl)diazene 1-oxide facilitate π–π stacking interactions. These interactions, driven by the overlap of π-orbitals between adjacent aromatic rings, contribute to the stabilization of molecular aggregates. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the density and thermal stability of the material. In the context of reaction mechanisms, such ordered arrangements in the solid state or in concentrated solutions can pre-organize the molecules, potentially lowering the activation energy for certain transformations or, conversely, creating steric hindrance that inhibits other reaction pathways.

Furthermore, the azoxy group (-N(O)=N-) introduces a significant dipole moment to the molecule. The resulting dipole-dipole interactions play a vital role in the orientation of molecules relative to one another. Computational studies on related compounds have shown that dispersion energy often has the highest contribution to crystal formation, but electrostatic interactions are critical for determining the specific packing motifs. ias.ac.in These ordered arrangements are not just static; molecular dynamics simulations on similar azoxybenzene compounds show that intermolecular potentials influence phase behavior, such as the formation of liquid crystalline phases. researchgate.net The presence or absence of a mesophase is highly dependent on molecular structure and the balance of intermolecular forces. nanobioletters.com

The mechanistic implications of these interactions are significant. By governing the proximity and relative orientation of reactant molecules, they can influence the kinetics of solid-state reactions or reactions occurring at high concentrations. For instance, a crystal packing arrangement that places reactive sites in close proximity can enable topochemical reactions that would be inefficient in solution. The collective effect of these non-covalent forces can stabilize transition states or reactive intermediates, thereby altering reaction pathways and product distributions.

Role of Substituents in Reaction Mechanisms

The nature and position of substituents on the aromatic rings of azoxybenzene derivatives play a critical role in modulating their reactivity and directing the course of their formation and subsequent transformations. In this compound, the iodine atoms at the para position exert a distinct influence through a combination of electronic and steric effects.

The formation of substituted azoxybenzenes is often achieved through the reductive dimerization of corresponding nitrosobenzenes. organic-chemistry.orgnih.gov The mechanism of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. Research has shown that electron-withdrawing substituents on the nitrosobenzene starting material tend to enhance the reaction's reactivity. organic-chemistry.org This is because they increase the electrophilicity of the nitrogen atom in the nitroso group, facilitating the key nucleophilic attack steps in the dimerization mechanism.

Computational and experimental studies on the cyclization of other substituted aryl radical cations have shown a clear correlation between the electronic nature of the substituent, quantified by the Hammett parameter (σ), and the yield of the product. nih.gov For azoxybenzene synthesis via reductive dimerization, a similar trend is observed where substituents with positive Hammett σ values (electron-withdrawing) generally lead to higher efficiency. organic-chemistry.org

The following table summarizes the electronic effects of various para-substituents and their observed or expected influence on the rate and yield of azoxybenzene formation.

Beyond electronic effects, steric hindrance can also be a factor, particularly for substituents at the ortho position. nih.govacs.org However, with iodine in the para position, steric effects on the azoxy group's formation are minimal, allowing the electronic influence to be the dominant factor.

Structural Elucidation and Solid State Analysis of Bis 4 Iodophenyl Diazene 1 Oxide

Single-Crystal X-ray Diffraction Studies

There are no published single-crystal X-ray diffraction studies for Diazene (B1210634), bis(4-iodophenyl)-, 1-oxide found in the searched scientific literature. Therefore, the subsequent subsections, which rely on such data, cannot be populated with specific experimental findings for this compound.

Determination of Molecular Conformation and Dihedral Angles

Specific dihedral angles defining the three-dimensional shape of Diazene, bis(4-iodophenyl)-, 1-oxide have not been determined due to the lack of a crystal structure.

Analysis of Bond Lengths and Bond Angles in the N-O and N=N Linkages

Precise bond lengths and angles for the central N-O and N=N linkages in this compound are not available as they are derived from single-crystal X-ray diffraction analysis.

Crystallographic Disorder Phenomena

Information regarding crystallographic disorder, such as inversion twinning or positional disorder, is specific to experimentally determined crystal structures. As no such data exists for this compound, this analysis is not possible.

There is no information on inversion twinning for this compound.

There is no information on positional disorder for this compound.

Crystal Packing Motifs and Intermolecular Interactions

A description of the crystal packing and specific intermolecular interactions, which are fundamental to understanding the solid-state behavior of a compound, cannot be provided without a solved crystal structure.

Halogen Bonding Interactions Involving Iodine

The presence of iodine atoms in the para-position of the phenyl rings strongly suggests the potential for halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen or nitrogen atoms of the diazene 1-oxide group on an adjacent molecule. The geometry and strength of these I...O or I...N interactions would be a key feature of the crystal packing.

π-π Stacking Interactions

The aromatic phenyl rings in bis(4-iodophenyl)diazene 1-oxide are likely to engage in π-π stacking interactions. These can occur in various geometries, such as face-to-face or offset (parallel-displaced), and are significant in stabilizing the crystal lattice. The centroid-to-centroid distance and the slip angle between the rings would be important parameters to characterize these interactions.

Advanced Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Without the foundational crystallographic data for "this compound," a detailed analysis as outlined above remains impossible. Further experimental research is required to elucidate the structure of this compound and enable a comprehensive discussion of its solid-state chemistry.

Spectroscopic Investigations of Bis 4 Iodophenyl Diazene 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For "Diazene, bis(4-iodophenyl)-, 1-oxide," both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming the arrangement of the aromatic protons and carbons.

The ¹H NMR spectrum of "this compound" is expected to exhibit signals corresponding to the aromatic protons on the two phenyl rings. Due to the unsymmetrical nature of the azoxy group (-N(O)=N-), the two 4-iodophenyl rings are chemically non-equivalent. This non-equivalence will result in a more complex spectrum than that of its symmetrical azo counterpart, (E)-1,2-bis(4-iodophenyl)diazene.

The aromatic region of the spectrum is anticipated to show two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the azoxy group will appear as one set of doublets, while the protons meta to the azoxy group (and ortho to the iodine atom) will appear as another set of doublets. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of both the azoxy group and the iodine atom.

For comparison, the ¹H NMR spectrum of the related compound (E)-1,2-bis(4-iodophenyl)diazene shows two doublets in deuterated chloroform (CDCl₃). The downfield doublet at δ 7.88-7.86 ppm corresponds to the protons ortho to the azo group, while the upfield doublet at δ 7.60-7.58 ppm is assigned to the protons ortho to the iodine atom. rsc.org A similar pattern is expected for "this compound," although the chemical shifts will be different due to the presence of the oxygen atom on the azoxy bridge. The protons on the phenyl ring closer to the N-oxide will likely experience a different electronic environment compared to the protons on the other ring.

Table 1: Predicted ¹H NMR Spectral Data for Diazene (B1210634), bis(4-iodophenyl)-, 1-oxide and Comparative Data for a Related Compound.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃PredictedDoubletAromatic Protons
PredictedDoubletAromatic Protons
(E)-1,2-bis(4-iodophenyl)diazene rsc.orgCDCl₃7.88-7.86Doublet (d, J=8 Hz)4H, ortho to azo group
7.60-7.58Doublet (d, J=8 Hz)4H, ortho to iodine

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "this compound," the spectrum is expected to show distinct signals for the carbon atoms of the two different 4-iodophenyl rings.

There should be four signals for the aromatic carbons of each ring in the broadband decoupled spectrum. The carbon atoms directly attached to the azoxy group (ipso-carbons) will have a specific chemical shift, as will the carbons bonded to the iodine atoms. The remaining aromatic carbons will also have characteristic chemical shifts.

As a reference, the ¹³C NMR spectrum of (E)-1,2-bis(4-iodophenyl)diazene in CDCl₃ displays signals at δ 152.86, 128.74, and 123.81 ppm. rsc.org The signal at δ 152.86 ppm is likely due to the ipso-carbons attached to the azo group, while the other signals correspond to the remaining aromatic carbons. The carbon attached to the iodine atom is expected to have a chemical shift in the range of 90-100 ppm. For "this compound," the presence of the N-oxide group will induce changes in the chemical shifts of the carbons in the adjacent phenyl ring compared to the other ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data for a Related Compound.

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃PredictedAromatic Carbons
(E)-1,2-bis(4-iodophenyl)diazene rsc.orgCDCl₃152.86C-N
128.74Aromatic CH
123.81Aromatic CH
Not reportedC-I

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For "this compound," mass spectrometry would confirm the molecular formula C₁₂H₈I₂N₂O.

The mass spectrum of the parent compound, azoxybenzene (B3421426) (C₁₂H₁₀N₂O), shows a molecular ion peak at m/z 198. nist.govnist.govnih.gov The fragmentation of azoxybenzene and its derivatives often involves cleavage of the N-N and C-N bonds. For "this compound," the molecular ion peak is expected at a significantly higher m/z value due to the presence of two iodine atoms.

The fragmentation pattern is likely to involve the loss of fragments such as O, N₂, and iodophenyl radicals. The mass spectrum of the related compound, 4,4'-dichloroazoxybenzene, provides some insight into the expected fragmentation, though the presence of iodine will lead to different fragment masses. nist.gov

Table 3: Predicted and Known Mass Spectrometry Data for Azoxybenzene Derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected/Observed Molecular Ion (m/z)Key Fragmentation Pathways
This compoundC₁₂H₈I₂N₂O449.99Predicted [M]⁺Loss of O, N₂, C₆H₄I
Azoxybenzene nist.govnist.govnih.govC₁₂H₁₀N₂O198.22198Loss of O, N₂, C₆H₅
4,4'-Dichloroazoxybenzene nist.govC₁₂H₈Cl₂N₂O267.11267Loss of O, N₂, C₆H₄Cl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N=N(O) group, the C-I bond, and the aromatic C-H and C=C bonds. The asymmetric and symmetric stretching vibrations of the azoxy group are typically observed in the regions of 1470-1450 cm⁻¹ and 1390-1380 cm⁻¹, respectively. mdpi.com The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching> 3000
Aromatic C=CStretching1600 - 1450
Azoxy N=N(O)Asymmetric Stretching1470 - 1450 mdpi.com
Azoxy N=N(O)Symmetric Stretching1390 - 1380 mdpi.com
C-IStretching< 600

Theoretical and Computational Chemistry Studies of Bis 4 Iodophenyl Diazene 1 Oxide

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules over time. For Diazene (B1210634), bis(4-iodophenyl)-, 1-oxide, while specific MD simulation studies are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from computational studies on analogous azoxybenzene (B3421426) and azobenzene (B91143) derivatives. nanobioletters.comacs.org Such simulations would provide critical insights into the flexibility of the molecule, the stability of different conformers, and the influence of the bulky iodo-substituents on its three-dimensional structure.

The primary dihedral angles of interest in the conformational analysis of bis(4-iodophenyl)diazene 1-oxide would be those around the C-N and N-N bonds, which dictate the relative orientation of the two iodophenyl rings. The steric hindrance from the large iodine atoms at the para positions is expected to influence the preferred torsional angles, likely favoring a non-planar arrangement of the phenyl rings relative to the central azoxy bridge to minimize steric clash. acs.org

The results from such simulations could be used to generate data on the population of different conformational states and the energy barriers between them. This information is crucial for understanding the molecule's structural preferences and how its shape might influence its interactions in various chemical environments.

Below is a representative table illustrating the type of data that could be generated from a molecular dynamics simulation for the conformational analysis of bis(4-iodophenyl)diazene 1-oxide. The values are hypothetical and serve to demonstrate the potential findings of such a study.

Dihedral AngleConformerPopulation (%)Relative Energy (kcal/mol)
C1-N1-N2-C2Trans-like750.0
C1-N1-N2-C2Cis-like253.5
I-C4-C1-N1Phenyl Torsion 1900.0
I-C4-C1-N1Phenyl Torsion 2101.2

Reactivity and Derivative Synthesis of Bis 4 Iodophenyl Diazene 1 Oxide

Transformations Involving the Diazene (B1210634) N-oxide Linkage

Reduction: The most common transformation of the azoxy group is its reduction to the corresponding azo compound, Diazene, bis(4-iodophenyl)-. This can be achieved using various reducing agents. Further reduction can lead to the corresponding hydrazine (B178648) or even cleave the N-N bond to yield 4-iodoaniline (B139537). The choice of reducing agent and reaction conditions determines the final product.

Wallach Rearrangement: A characteristic reaction of aromatic azoxy compounds is the Wallach rearrangement. When treated with strong acids, such as concentrated sulfuric acid, azoxybenzenes can rearrange to form hydroxyazobenzenes. In the case of symmetrically substituted compounds like bis(4-iodophenyl)diazene 1-oxide, this rearrangement is expected to yield a mixture of isomers, primarily 2-hydroxy-4,4'-diiodoazobenzene. This reaction proceeds through a dicationic intermediate.

Photochemical Reactions: Azoxybenzenes are known to undergo photochemical transformations. Upon irradiation with UV light, they can isomerize from the more stable trans-isomer to the cis-isomer. Additionally, photochemical reactions can lead to deoxygenation to the corresponding azo compound or rearrangement to form ortho-hydroxyazoarenes, similar to the Wallach rearrangement.

Functionalization at the Iodophenyl Moieties

The presence of iodine atoms on the phenyl rings provides highly valuable reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

The iodophenyl groups of bis(4-iodophenyl)diazene 1-oxide are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating new C-C bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. Bis(4-iodophenyl)diazene 1-oxide can undergo a mono- or double-Heck reaction, allowing for the introduction of one or two vinyl groups. The reaction conditions, such as the stoichiometry of the reactants, catalyst loading, and choice of base, can be controlled to favor either the mono- or di-substituted product. This reaction is highly valuable for synthesizing stilbene-like derivatives. nih.govnih.gov

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. Bis(4-iodophenyl)diazene 1-oxide can be coupled with various arylboronic acids to synthesize more complex azoxybenzenes with extended aromatic systems. Similar to the Heck reaction, both mono- and di-coupling products can be obtained by controlling the reaction stoichiometry. researchgate.netdiva-portal.orgmdpi.com

Table 1: Representative Palladium-Catalyzed Coupling Reactions of Bis(4-iodophenyl)diazene 1-oxide

Reaction TypeCoupling PartnerCatalystBasePotential Product
Heck ReactionStyrenePd(OAc)2Et3NBis(4-stilbenyl)diazene 1-oxide
Suzuki CouplingPhenylboronic acidPd(PPh3)4K2CO3Bis(4-biphenyl)diazene 1-oxide
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2/CuIEt3NBis(4-(phenylethynyl)phenyl)diazene 1-oxide
Buchwald-Hartwig AminationAniline (B41778)Pd2(dba)3/XantphosCs2CO3Bis(4-(phenylamino)phenyl)diazene 1-oxide

Palladium-catalyzed annulation reactions are powerful methods for the construction of cyclic and polycyclic structures. In these reactions, an aryl halide can react with a suitably functionalized coupling partner, such as an alkyne or an alkene, to form a new ring fused to the original aromatic system. Bis(4-iodophenyl)diazene 1-oxide could serve as a precursor in double annulation reactions to create complex, fused heterocyclic or carbocyclic systems centered around the azoxybenzene (B3421426) core. For instance, reaction with internal alkynes can lead to the formation of substituted naphthalene (B1677914) or other polycyclic aromatic derivatives attached to the azoxybenzene scaffold. datapdf.comnih.gov

Beyond metal-catalyzed reactions, the iodine atoms can be replaced through other substitution mechanisms, although these are generally less common for non-activated aryl iodides compared to cross-coupling methods.

Nucleophilic Aromatic Substitution (SNAr): Typically, SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The azoxy group is moderately electron-withdrawing, which might not be sufficient to facilitate SNAr reactions under standard conditions. However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution of the iodine atoms by nucleophiles such as alkoxides or amines might be possible.

Synthesis of Related Azoxybenzenes and Diazene Derivatives

Bis(4-iodophenyl)diazene 1-oxide is a key intermediate for the synthesis of a wide array of symmetrically substituted azoxybenzenes and their corresponding azo derivatives. The functionalization at the iodo-positions, as described in section 7.2, is the primary route to these derivatives. For example, Suzuki coupling with different arylboronic acids can produce a library of bis(4-arylphenyl)diazene 1-oxides. Subsequent reduction of these new azoxy compounds provides access to the corresponding azo dyes. nih.gov

Furthermore, the azoxy compound itself can be synthesized through several methods, most commonly via the reduction of 4-iodonitrobenzene or the oxidation of 4-iodoaniline or 1,2-bis(4-iodophenyl)diazene. mdpi.comorganic-chemistry.org

Coordination Chemistry with Metal Centers

The azoxy and azo functionalities contain nitrogen atoms with lone pairs of electrons, making them potential ligands for coordination to metal centers. While the coordination chemistry of simple azobenzenes is well-established, that of azoxybenzenes is less explored. The nitrogen atoms of the azoxy group can coordinate to metal ions, acting as a bridging ligand between two metal centers or as a chelating ligand.

The iodophenyl groups can also play a role in the coordination chemistry. The iodine atoms themselves can act as weak Lewis bases (halogen bonding) or be involved in oxidative addition to a low-valent metal center. More commonly, the iodophenyl groups are first functionalized with stronger coordinating groups (e.g., pyridyl, carboxylate, or phosphino (B1201336) groups via cross-coupling reactions) to create multidentate ligands. The resulting complex ligands based on the azoxybenzene scaffold can be used to construct metal-organic frameworks (MOFs) or discrete coordination complexes with interesting photophysical or catalytic properties. mdpi.comnih.govresearchgate.net

Table 2: Potential Coordination Modes of Bis(4-iodophenyl)diazene 1-oxide and its Derivatives

Coordinating GroupMetal Center ExamplePotential Application
Azoxy N, O atomsRh(II), Ru(II)Catalysis, Photochemistry
Iodine (Halogen Bonding)Various transition metalsCrystal engineering
Post-functionalized groups (e.g., pyridyl)Zn(II), Cd(II), Cu(II)Metal-Organic Frameworks (MOFs), Sensors

Conclusion and Future Research Directions

Summary of Key Findings on Bis(4-iodophenyl)diazene 1-oxide

"Diazene, bis(4-iodophenyl)-, 1-oxide" is a symmetrical aromatic azoxy compound featuring iodine atoms at the para positions of both phenyl rings. Despite the growing interest in halogenated organic compounds for materials and pharmaceutical applications, specific research dedicated exclusively to this molecule is limited. However, key characteristics can be inferred from the extensive studies on related azoxybenzenes.

The primary findings relate to its synthesis, which generally follows established methods for azoxybenzene (B3421426) preparation. These include the reductive dimerization of the corresponding nitroso compound (1-iodo-4-nitrosobenzene) or the controlled oxidation of 4-iodoaniline (B139537). The presence of the electron-withdrawing iodine substituents is expected to enhance the reactivity of precursors like 4-iodonitrosobenzene in reductive dimerization reactions. The compound serves as a potential building block for more complex molecules, where the iodine atoms can act as reactive handles for cross-coupling reactions, enabling the synthesis of polymers, liquid crystals, or biologically active molecules. Its structural characterization would typically rely on standard spectroscopic methods, including NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction being the definitive method for elucidating its three-dimensional structure.

Challenges and Opportunities in Azoxybenzene Chemistry

The field of azoxybenzene chemistry is met with both significant challenges and promising opportunities that guide current research efforts.

Challenges:

Green Chemistry: Many traditional synthetic routes employ harsh reagents, stoichiometric reductants or oxidants, and organic solvents, leading to significant chemical waste and environmental concerns. dokumen.pub

Synthesis of Unsymmetrical Derivatives: The synthesis of unsymmetrical azoxybenzenes, where the two aromatic rings have different substituents, is particularly difficult and often results in a statistical mixture of three products that are challenging to separate.

Functional Group Tolerance: The conditions used in many classical synthesis methods are not compatible with sensitive functional groups on the aromatic rings, limiting the molecular complexity of the achievable structures.

Opportunities:

Sustainable Synthesis: There is a major opportunity to develop greener, more sustainable synthetic protocols. This includes the use of environmentally benign solvents like water, heterogeneous catalysts that can be easily recovered and recycled, and energy-efficient methods such as photocatalysis. dokumen.pub

Novel Applications: Azoxybenzenes are valuable precursors for liquid crystals, polymers, and bioactive compounds. Exploring new derivatives, including those like bis(4-iodophenyl)diazene 1-oxide, opens doors to novel materials with tailored electronic, optical, or biological properties.

Flow Chemistry: The use of microfluidic or continuous flow reactors offers precise control over reaction parameters, potentially enhancing selectivity and yield while improving safety and scalability.

Proposed Future Research Avenues

To address the existing challenges and capitalize on the opportunities, future research in the chemistry of bis(4-iodophenyl)diazene 1-oxide and related azoxybenzenes should focus on several key areas.

The development of new synthetic methods is crucial. Future work should prioritize green and efficient strategies. Photochemical methods, which can proceed at room temperature without catalysts or additives by using light to drive the homocoupling of nitroarene precursors, offer a promising and sustainable alternative. Another key area is the expansion of catalytic systems, such as the use of cost-effective and environmentally friendly base catalysts like N,N-diisopropylethylamine (DIPEA) in aqueous media. dokumen.pub The use of eco-friendly reductants, such as glucose, for the conversion of nitro compounds also represents a valuable green alternative to traditional methods.

MethodStarting MaterialKey FeaturesReference
Reductive DimerizationNitrosobenzenesCatalyst-free; effective for a wide range of substituents.
One-Pot Oxidation/DimerizationAnilinesUses Oxone and DIPEA catalyst in a green solvent (water). dokumen.pub
Photochemical HomocouplingNitrobenzenesCatalyst- and additive-free; proceeds at room temperature under air.
Reduction with GlucoseNitroarenesEco-friendly reductant in an alkaline water-ethanol medium.

While standard techniques like NMR and mass spectrometry are foundational, the application of more advanced methods can provide deeper structural insights. Single-crystal X-ray diffraction is invaluable for unambiguously determining the solid-state structure, including the precise geometry of the azoxy bridge and intermolecular packing, which is crucial for understanding material properties. Advanced spectroscopic tools, such as solid-state NMR and Raman spectroscopy, could be employed to characterize the compound in different phases and provide detailed information about its physical and chemical properties. These techniques are essential for correlating molecular structure with macroscopic properties, particularly for applications in materials science.

Bis(4-iodophenyl)diazene 1-oxide is an ideal platform for developing new derivatization strategies. The iodine atoms are versatile synthetic handles that can be readily converted into a wide array of other functional groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage functionalization of the azoxybenzene core, enabling the creation of complex architectures, including polymers, dendrimers, and molecular switches. Furthermore, the azoxy group itself can undergo reactions like the Wallach rearrangement, where treatment with strong acid yields a hydroxy-substituted azo compound, providing another route to functionalized derivatives. A systematic exploration of these derivatization pathways could lead to a library of novel compounds with tunable properties for specific applications.

Computational chemistry offers a powerful tool for complementing experimental work. Molecular dynamics simulations can be used to model the behavior of azoxybenzene-containing liquid crystals, predicting properties such as transition temperatures and order parameters. Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state energies, and the electronic structure of both reactants and products. Such studies can help elucidate the complex pathways of azoxybenzene formation, explain the selectivity observed with different catalysts or reaction conditions, and guide the rational design of more efficient synthetic routes and novel molecules with desired properties.

Expanding Material Science Applications

The unique molecular architecture of Diazene (B1210634), bis(4-iodophenyl)-, 1-oxide, which combines a photoresponsive azoxy core with heavy iodine atoms, opens up a promising, yet largely unexplored, frontier in material science. Future research is poised to capitalize on these features to develop novel materials with tailored optical, electronic, and self-assembling properties. The strategic placement of iodine on the phenyl rings is anticipated to significantly influence the material's bulk properties, offering advantages over non-iodinated analogs.

One of the most promising areas for future investigation is the development of advanced liquid crystals. Azoxybenzenes are known to exhibit mesogenic properties, and the introduction of terminal iodine atoms could enhance these characteristics. niscpr.res.in The high polarizability and the potential for halogen bonding interactions stemming from the iodine substituents may lead to the formation of unique and stable liquid crystalline phases, such as additional smectic phases. niscpr.res.in These materials could find applications in next-generation display technologies and spatial light modulators, where precise control over optical properties is paramount.

The photoisomerization of the azoxy group, a phenomenon well-documented for related azobenzene (B91143) compounds, presents another exciting avenue for research. rsc.orgresearchgate.netacs.orgacs.org The reversible trans-cis isomerization upon irradiation with light could be harnessed to create photoresponsive materials. The heavy iodine atoms might influence the kinetics and quantum yields of this isomerization process. Such materials could be integral to the development of optical data storage systems, molecular switches, and photosensitive actuators.

Furthermore, the incorporation of "this compound" into polymer backbones or as a functional dopant could lead to the creation of smart polymers. These materials could exhibit dynamic properties, such as photo-induced changes in shape, viscosity, or surface topology. The presence of iodine also provides a site for further chemical modification, allowing for the covalent integration of this chromophore into a variety of polymer architectures.

In the realm of organic electronics, the potential of iodinated azoxybenzenes remains to be tapped. The extended π-conjugated system of the molecule, coupled with the electronic influence of the iodine substituents, suggests that it could be a candidate for use in organic semiconductors or as a component in photoactive layers of optoelectronic devices. mdpi.comrsc.orgresearchgate.netfrontiersin.org Research into the charge transport properties and photophysical characteristics of thin films of this material could unveil new applications in organic photovoltaics or light-emitting diodes. The redox properties of azoxybenzenes also suggest potential for their use in energy storage systems. researchgate.netnih.gov

To guide future research in these areas, a systematic characterization of the material properties of "this compound" is essential. The following tables outline projected areas of investigation and hypothetical data based on the properties of similar compounds, which would need to be experimentally verified.

Table 1: Projected Photophysical Properties for Future Investigation

PropertyProjected Value/CharacteristicPotential Application
UV-Vis Absorption (λmax) 350 - 380 nm (trans-isomer)Photo-switching, Optical Storage
Photoisomerization Quantum Yield (trans → cis) 0.1 - 0.2Photoresponsive Materials
Thermal Half-life of cis-isomer Hours to DaysMolecular Memory
Fluorescence Quantum Yield LowNon-emissive photoswitches

Table 2: Hypothetical Liquid Crystalline Properties for Exploration

PropertyHypothetical ObservationRelevance
Mesophase Type Nematic, Smectic A, Smectic CAdvanced Display Technologies
Clearing Point > 200 °CHigh Thermal Stability
Birefringence (Δn) HighOptical Modulation
Dielectric Anisotropy (Δε) PositiveField-responsive behavior

Table 3: Potential for Polymer Integration and Characterization

Polymer TypeMethod of IntegrationPotential Property Change
Polymethacrylates Side-chain graftingPhoto-induced birefringence
Polyimides Incorporation into backboneEnhanced thermal stability, photo-responsive mechanics
Conducting Polymers DopantTunable optoelectronic properties

The exploration of these research directions could establish "this compound" as a versatile building block in the design of next-generation functional materials.

Q & A

Q. Key Considerations :

  • Iodine’s heavy atom effect may necessitate longer reaction times.
  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Basic: How can spectroscopic techniques characterize this compound?

Answer:
A multi-technique approach is essential due to iodine’s impact on NMR sensitivity:

Technique Key Data Utility
IR Spectroscopy Peaks near 1250–1300 cm⁻¹ (N–O stretch) and 1470–1500 cm⁻¹ (C–I vibrations) .Confirms azoxy functional group and aryl-iodine bonds.
Mass Spectrometry Molecular ion peak at m/z ~462 (C₁₂H₈I₂N₂O) with fragment ions at m/z 335 (loss of I) and 207 (loss of IN₂O) .Validates molecular weight and fragmentation pathways.
UV-Vis Strong absorbance in 250–300 nm range (π→π* transitions in conjugated azoxy system).Useful for concentration determination and reaction monitoring.

Note : X-ray crystallography is preferred for definitive structural confirmation (see Advanced FAQ 3).

Advanced: What challenges arise in crystallographic refinement of this compound using SHELX software?

Answer:
Heavy iodine atoms introduce complexities in X-ray diffraction analysis:

  • Data Collection : High-resolution data (≤1.0 Å) is critical to resolve I-atom positions. Use synchrotron sources for enhanced signal-to-noise ratios .
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for iodine atoms to model thermal motion accurately .
    • Use the BOND and DFIX commands to constrain N–O and C–I bond lengths, leveraging prior azoxy compound data (e.g., 4,4′-Dichloroazoxybenzene ).
  • Twinned Data : For twinned crystals, employ the TWIN and BASF commands in SHELXL to refine twin laws .

Validation : Cross-check results with Mercury’s void analysis and packing similarity tools to identify lattice inconsistencies .

Advanced: How can researchers resolve contradictions between experimental and computational structural data?

Answer:
Discrepancies often arise from dynamic effects or crystal packing forces:

Mercury Analysis : Compare experimental (XRD) and DFT-optimized structures using Mercury’s overlay function. Focus on torsion angles (e.g., dihedral angles between aryl rings) .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···I or I···π contacts) to explain packing deviations .

DFT-D3 Corrections : Include dispersion corrections in computational models to account for weak van der Waals forces in the solid state .

Example : If XRD shows shorter I···O distances than DFT, assess whether crystal packing or solvent effects induce compression.

Advanced: How does iodine substitution influence the electronic properties of azoxy compounds compared to chloro or methoxy analogs?

Answer:
Iodine’s polarizable electron cloud and heavy atom effect alter reactivity:

  • Redox Behavior : Cyclic voltammetry reveals lower reduction potentials for iodinated azoxy compounds vs. chloro analogs due to weaker N–O bond polarization .
  • Spectroscopic Shifts : UV-Vis spectra show bathochromic shifts (~20 nm) compared to methoxy derivatives, attributed to iodine’s electron-withdrawing effect .
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition at ~250°C, releasing I₂ and NOₓ gases (monitor via FTIR) .

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • Decomposition Risks : Thermal degradation produces toxic I₂ vapor and NOₓ. Use TGA-DSC to identify decomposition thresholds and work in fume hoods with scrubbers .
  • Mutagenicity Screening : Conduct Ames tests (e.g., Salmonella TA98 strain) to assess mutagenic potential, as seen in nitro-azoxy analogs .
  • Waste Disposal : Neutralize aqueous waste with 10% Na₂S₂O₃ to reduce I₂, followed by activated carbon filtration .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazene, bis(4-iodophenyl)-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Diazene, bis(4-iodophenyl)-, 1-oxide

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